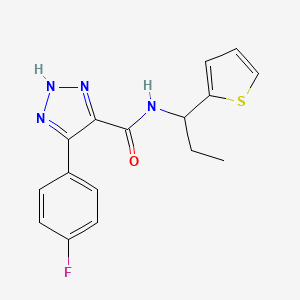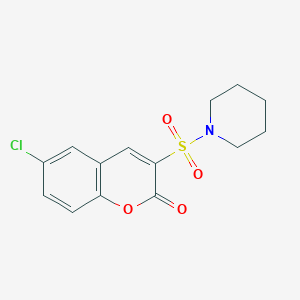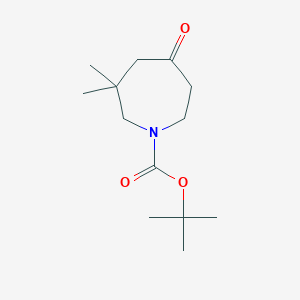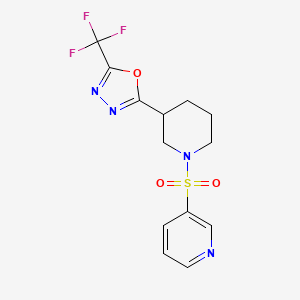
4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiophenyl group, and a 1H-1,2,3-triazole ring, which are all connected by a propyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring suggests that it might have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution, and the triazole ring might participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a fluorine atom might increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The realm of 1,2,3-triazoles and their derivatives is vast, with extensive research indicating their potential in various scientific applications. Although the specific compound 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is not directly mentioned, the synthesis and biological activity of structurally related compounds provide insight into the potential applications of such molecules.
Microwave-assisted Synthesis of Hybrid Molecules : A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties combined with 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei. These compounds exhibited antimicrobial, antilipase, and antiurease activities, indicating the therapeutic potential of similar 1,2,3-triazole derivatives (Başoğlu et al., 2013).
Antimicrobial Screening of Novel 1,2,3-Triazoles : Research by Rezki et al. (2017) on the synthesis of 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains highlighted their promising antimicrobial potency against a range of bacteria and fungi. This study underscores the significance of 1,2,3-triazole derivatives in developing new antimicrobial agents (Rezki et al., 2017).
Anticancer and Antiviral Activities : The incorporation of fluorine atoms and the triazole ring has been shown to enhance the biological efficacy of compounds. For instance, fluorine-substituted 1,2,4-triazinones have demonstrated significant anti-HIV-1 and CDK2 inhibition activities, suggesting the potential of fluorine-containing 1,2,3-triazole derivatives in anticancer and antiviral therapies (Makki et al., 2014).
Enzyme Inhibition for Disease Control : A study by Saleem et al. (2018) on the synthesis and biological evaluation of a 1,2,4-triazole derivative highlighted its moderate acetylcholinesterase and α-glucosidase inhibition activities. These findings point to the therapeutic potential of 1,2,3-triazole derivatives in managing conditions like Alzheimer's and diabetes (Saleem et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(1-thiophen-2-ylpropyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c1-2-12(13-4-3-9-23-13)18-16(22)15-14(19-21-20-15)10-5-7-11(17)8-6-10/h3-9,12H,2H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQUSNBQXIACDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-thiophen-2-ylpropyl)-2H-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)

![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)

![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)